

Purfalcamine: A Technical Guide to a Potent Antimalarial Agent

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of **Purfalcamine**, a potent and selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). The information presented herein is intended to support research and development efforts in the field of antimalarial drug discovery.

Chemical Structure and Properties

Purfalcamine is a small molecule inhibitor with the chemical formula C29H33FN8O.[1][2] It is a 2,6,9-trisubstituted purine derivative.[3] The structure and physicochemical properties of **Purfalcamine** are summarized in the table below.



Property	Value	Reference	
Chemical Formula	C29H33FN8O [1][2]		
Molecular Weight	528.62 g/mol [1][2]		
CAS Number	1038620-68-6	[1][2]	
Chemical Name	[4-[[2-[(4-aminocyclohexyl)amino]-9-(3-fluorophenyl)purin-6-yl]amino]phenyl]-piperidin-1-ylmethanone	[4]	
SMILES	O=C(N1CCC(N(C2=C3C(N=C(NC4CCC(N)CC4)N=C2)=NC=N3)C5=CC(F)=CC=C5)CC1)C6=CC=C(N)C=C6	[4]	
Purity (typical)	>98% [2]		
Storage (Powder)	2 years at -20°C	[1][2]	
Storage (in DMSO)	2 weeks at 4°C, 6 months at -80°C	[1]	

Biological Activity and Pharmacokinetics

Purfalcamine exhibits potent inhibitory activity against its primary target, PfCDPK1, and demonstrates significant efficacy against the blood stages of P. falciparum. Its biological activities and pharmacokinetic parameters are detailed below.



Parameter	Value	Species/Strain	Reference
IC50 (PfCDPK1)	17 nM	P. falciparum	[1]
EC50	230 nM	P. falciparum (3D7)	[5]
EC50 Range	171-259 nM	P. falciparum (3D7, Dd2, FCB, HB3, W2)	[4][5]
EC50 (CHO cells)	12.33 μΜ	Chinese Hamster Ovary cells	[5]
EC50 (HEp-2 cells)	7.235 μM	Human epidermoid carcinoma cells	[5]
EC50 (HeLa cells)	7.029 μM	Human cervical cancer cells	[5]
EC50 (Huh7 cells)	5.476 μΜ	Human liver cancer cells	[5]
In Vivo Dose	10 mg/kg (BID, oral gavage)	Mice	[5]
In Vivo Dose	20 mg/kg (oral gavage)	Mice	[5]
Cmax	2.6 μΜ	Mice (at 20 mg/kg)	[5]
Half-life (t1/2)	3.1 hours	Mice (at 20 mg/kg)	[5]

Mechanism of Action and Signaling Pathway

Purfalcamine functions as a selective inhibitor of PfCDPK1, a key enzyme in the calcium signaling pathway of P. falciparum. This pathway is crucial for the invasion of host erythrocytes by merozoites. The proposed signaling cascade is as follows:

- Trigger: Upon release from an infected erythrocyte, the merozoite encounters a low potassium ion (K+) concentration in the blood plasma.[3] This environmental cue triggers an influx of extracellular calcium ions (Ca2+) into the merozoite.[3]
- Activation of PfCDPK1: The rise in intracellular Ca2+ activates PfCDPK1.

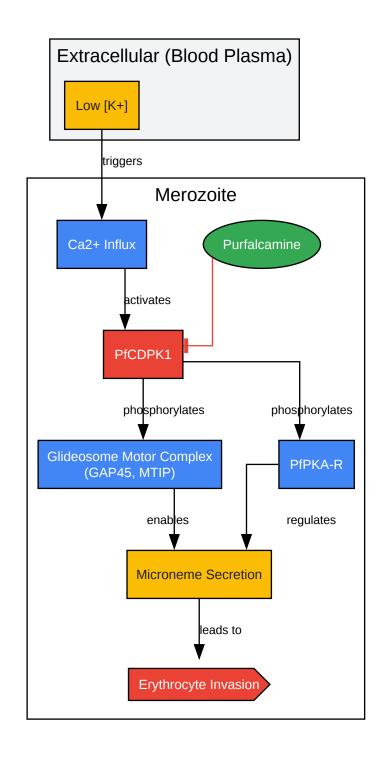
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- Substrate Phosphorylation: Activated PfCDPK1 phosphorylates several key substrates, including:
 - Glideosome-Associated Protein 45 (GAP45) and Myosin A Tail Domain-Interacting Protein (MTIP): These are components of the glideosome, the motor complex responsible for parasite motility and host cell invasion.[1][2][7] Phosphorylation of these proteins is believed to be essential for the proper function of the glideosome.[2]
 - PfPKA regulatory subunit (PfPKA-R): Phosphorylation of the regulatory subunit of Protein Kinase A (PKA) by PfCDPK1 suggests a crosstalk between the calcium and cAMPdependent signaling pathways.[8][9]
- Microneme Secretion: The phosphorylation cascade initiated by PfCDPK1 leads to the secretion of microneme proteins.[1] These proteins are essential for the recognition of and attachment to the host erythrocyte.
- Inhibition of Invasion: By inhibiting PfCDPK1, **Purfalcamine** blocks this signaling cascade, thereby preventing microneme secretion and ultimately inhibiting the invasion of erythrocytes by merozoites.[1] This leads to developmental arrest at the schizont stage.[5]





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Caption: Signaling pathway of **Purfalcamine**'s mechanism of action.

Experimental Protocols

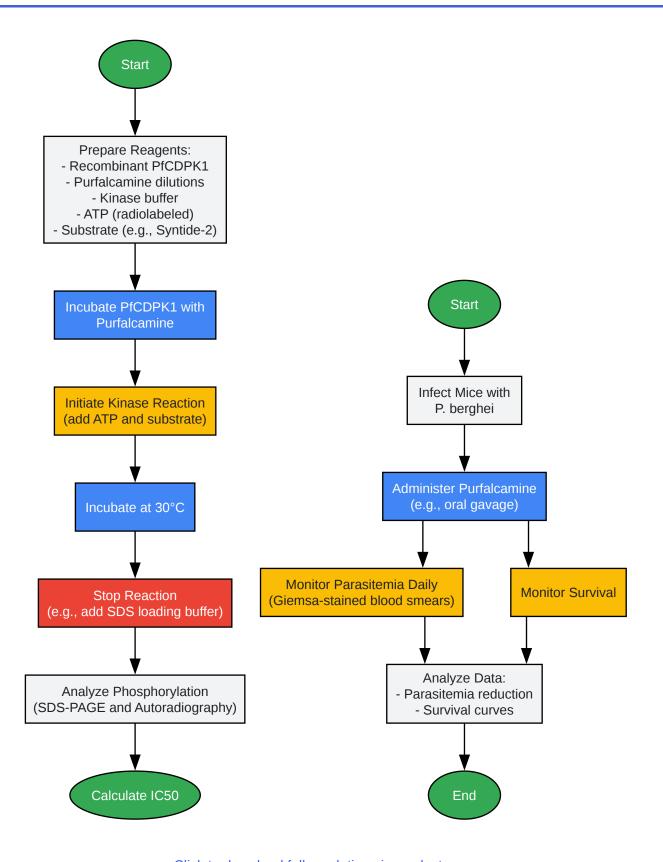


The following are detailed methodologies for key experiments cited in the evaluation of **Purfalcamine**.

In Vitro PfCDPK1 Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of **Purfalcamine** against recombinant PfCDPK1.





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